molecular formula C17H28N2O B1298746 (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine CAS No. 447455-77-8

(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cat. No.: B1298746
CAS No.: 447455-77-8
M. Wt: 276.4 g/mol
InChI Key: XXOHDYYWLVIMAX-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a secondary amine featuring a 2,2,6,6-tetramethyl-piperidin-4-yl core substituted with a 4-methoxybenzyl group. The 2,2,6,6-tetramethyl-piperidin-4-yl moiety imparts steric hindrance and conformational rigidity, while the 4-methoxybenzyl group introduces electron-donating and aromatic properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine derivatives, particularly in antiviral and central nervous system (CNS) drug discovery .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-16(2)10-14(11-17(3,4)19-16)18-12-13-6-8-15(20-5)9-7-13/h6-9,14,18-19H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOHDYYWLVIMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-hydroxy-benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine.

    Reduction: Formation of (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine with a secondary amine group.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering protein function .

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The compound’s structural analogs differ primarily in the substituents attached to the piperidine nitrogen. Key examples include:

Compound Name Substituent on Piperidine Nitrogen Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine 4-Methoxybenzyl C₁₈H₂₈N₂O 288.43 Antiviral research (inferred)
Benzyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CTK6B2150) Benzyl C₁₆H₂₆N₂ 246.39 Intermediate in organic synthesis
(4-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine 4-Fluorobenzyl C₁₆H₂₅FN₂ 264.38 Enhanced metabolic stability
Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS 66545-46-8) Isopropyl C₁₁H₂₄N₂ 184.32 Agrochemical applications
Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS 63738-29-4) Ethyl C₁₁H₂₄N₂ 184.32 Low steric hindrance, high solubility

Key Observations :

  • Aromatic vs.
  • Electron-Donating vs. In contrast, the 4-fluoro analog introduces electron-withdrawing effects, improving metabolic stability .
  • Steric Effects : The 2,2,6,6-tetramethyl-piperidine core limits rotational freedom, favoring specific conformations critical for receptor binding .

Biological Activity

(4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H28N2O
  • Molecular Weight : 276.42 g/mol
  • CAS Number : 428836-15-1

The compound consists of a methoxybenzyl group linked to a tetramethylpiperidine moiety. This combination lends it distinct chemical characteristics that influence its biological activity.

Synthesis

The synthesis of (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

The compound functions as a ligand that interacts with specific proteins or enzymes, potentially modulating their activity. This interaction may influence cellular signaling pathways and protein functions.

2. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds structurally similar to (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine. For instance, derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The half-maximal inhibitory concentration (IC50) values for some derivatives against COX enzymes were reported as follows:

CompoundIC50 (COX-1)IC50 (COX-2)
3b19.45 μM42.1 μM
4b26.04 μM31.4 μM
4d28.39 μM23.8 μM

These results suggest that modifications to the structure can enhance anti-inflammatory activity .

3. Proteomics Research

The compound has applications in proteomics for studying protein interactions and functions. Its ability to modulate protein activity makes it a valuable tool in biochemical research.

Case Studies

Several studies have investigated the biological effects of compounds related to (4-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine:

  • Study on COX Inhibition : A study assessed various derivatives for their ability to inhibit COX enzymes and found that several showed significant anti-inflammatory effects comparable to established drugs like celecoxib .
  • In Vivo Analysis : Animal models demonstrated that certain derivatives exhibited anti-inflammatory effects similar to those of widely used COX inhibitors like indomethacin .

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